molecular formula C31H24O11 B1254516 Xanthoquinodin B3

Xanthoquinodin B3

Cat. No.: B1254516
M. Wt: 572.5 g/mol
InChI Key: MPTAKQJKPBVWCN-CLEZSSNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthoquinodin B3 is a fungal-derived secondary metabolite first isolated from Humicola sp. FO-888, notable for its anticoccidial activity against Eimeria tenella, a protozoan parasite affecting poultry . Structurally, it belongs to the xanthoquinodin class, characterized by a heterodimeric fusion of xanthone and anthraquinone monomers in an "end-to-body" configuration . Its mechanism involves inhibiting schizont formation in E. tenella at concentrations >0.035 µM, demonstrating efficacy against monensin-resistant strains . While its primary application targets veterinary parasites, recent studies highlight its structural kinship to broader bioactive xanthoquinodins with antimicrobial and cytotoxic properties .

Properties

Molecular Formula

C31H24O11

Molecular Weight

572.5 g/mol

IUPAC Name

methyl (1R,9R,13S)-5,16,18-trihydroxy-20-methyl-7,14,23-trioxo-9-[(2S)-5-oxooxolan-2-yl]-10-oxahexacyclo[11.10.2.01,15.03,12.06,11.017,22]pentacosa-3,5,11,15,17(22),18,20,24-octaene-9-carboxylate

InChI

InChI=1S/C31H24O11/c1-12-7-15-22(16(32)8-12)26(37)24-25(36)14-5-6-30(24,28(15)38)10-13-9-17(33)23-18(34)11-31(29(39)40-2,42-27(23)21(13)14)19-3-4-20(35)41-19/h5-9,14,19,32-33,37H,3-4,10-11H2,1-2H3/t14-,19-,30-,31+/m0/s1

InChI Key

MPTAKQJKPBVWCN-CLEZSSNSSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC(=C6C(=O)C[C@@](OC6=C45)([C@@H]7CCC(=O)O7)C(=O)OC)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC(=C6C(=O)CC(OC6=C45)(C7CCC(=O)O7)C(=O)OC)O)O

Synonyms

xanthoquinodin B3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Ester vs. Hydroxyl Groups : Compounds with esterified side chains (e.g., A1, B10) exhibit stronger cytotoxicity than hydroxylated variants (e.g., B4) .
  • Ring Modifications : γ-Lactone rings (B4) or open F-rings (JBIR-99) reduce potency compared to closed, esterified systems .
  • Stereochemistry : Z-configuration in B11 enhances antifungal activity, while C-1′ substituents influence target selectivity .
Antiparasitic and Antimicrobial Activity
  • Xanthoquinodin A1/A2: Potent against Toxoplasma gondii (IC₅₀: 56.4–111.7 nM), outperforming anti-Plasmodium activity by 2–12× .
  • Xanthoquinodin B4/B11: Broad Gram-positive antibacterial (MIC: 0.2–8.3 µg/mL) and antifungal activity (MIC: 2.1–8.3 µg/mL) .
Cytotoxicity Profiles
  • Selectivity : Compounds with F-rings (e.g., A11, B10) show IC₅₀ values <1 µM against A431 squamous and MCF-7 breast cancer cells .
  • Side Effects: Xanthoquinodin B9 (IC₅₀: 0.04–3.86 mM) exhibits cytotoxicity comparable to doxorubicin, limiting therapeutic utility .

Taxonomic and Chemotaxonomic Significance

  • Fungal Sources: Xanthoquinodins are predominantly produced by Sordariales fungi (e.g., Jugulospora, Chaetomium), with strain-specific variations in yield .
  • Chemotaxonomic Markers: The presence of B4 and B11 in Jugulospora rotula and J. vestita underscores their utility in fungal classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthoquinodin B3
Reactant of Route 2
Xanthoquinodin B3

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